Bulaquine, also known as CDRI 80/53 or Elubaquine, is a synthetic antimalarial compound belonging to the 8-aminoquinoline class. [, , , ] It is a structural analog of Primaquine, another drug in the same class. [, , ] Bulaquine has demonstrated promising activity against various stages of the malaria parasite life cycle, particularly the dormant liver stage (hypnozoites) responsible for relapses in Plasmodium vivax and Plasmodium ovale infections. [, , ] Additionally, it exhibits gametocytocidal activity against Plasmodium falciparum, thereby hindering malaria transmission. [, , , , ]
Molecular Structure Analysis
Bulaquine differs from Primaquine by the presence of a 2,4-dihydrofuran group in its side chain attached to the quinoline nucleus at the 8th position. [] This structural modification is thought to contribute to its improved safety profile compared to Primaquine. [, ]
Mechanism of Action
Although the precise mechanism of action of Bulaquine is not fully elucidated, it is believed to function similarly to other 8-aminoquinolines. [] This likely involves the formation of reactive oxygen species that damage parasite mitochondria and other cellular components, ultimately leading to parasite death. [] Additionally, Bulaquine undergoes extensive metabolism to Primaquine, which contributes to its anti-relapse activity. []
Applications
Treatment of Plasmodium vivax malaria: Clinical trials have demonstrated Bulaquine's efficacy in preventing relapses of Plasmodium vivax malaria, comparable to the standard treatment with Primaquine. [, , ]
Gametocytocidal agent against Plasmodium falciparum: Studies show that Bulaquine effectively clears gametocytes in patients infected with Plasmodium falciparum, potentially contributing to malaria control efforts by reducing transmission rates. [, , , ]
Potential use in combination therapy: Research suggests that combining Bulaquine with other antimalarial drugs, like Chloroquine (forming Aablaquine), might offer synergistic effects and improved treatment outcomes. []
Future Directions
Optimizing dosing regimens: Further investigation is needed to determine the optimal dosing strategies for both its anti-relapse and transmission-blocking activities. []
Developing novel formulations: Exploring alternative formulations, such as slow-release preparations, may help overcome its instability in acidic environments and enhance its bioavailability. []
Evaluating safety and efficacy in diverse populations: Conducting larger-scale clinical trials in various populations, including pregnant women and children, is crucial to establish its safety and efficacy profile comprehensively. [, ]
Understanding its mechanism of action: Investigating the precise molecular mechanisms underlying its antimalarial activity will aid in developing more potent and targeted therapies. []
Related Compounds
Primaquine
Compound Description: Primaquine is an 8-aminoquinoline antimalarial drug used to prevent relapses of Plasmodium vivax and Plasmodium ovale malaria and to prevent malaria infection in individuals traveling to areas where malaria is common. [, , , , , , , , , , , , , , ] It acts on the parasite's liver stage, killing dormant forms (hypnozoites) that can cause relapses. [, , , , , , , , , , , ] It also has gametocytocidal activity against Plasmodium falciparum, making it useful in reducing malaria transmission. [, , , , , , , , , , ]
Tafenoquine
Compound Description: Tafenoquine (WR 238605) is a long-acting 8-aminoquinoline antimalarial drug. [, ] It possesses a broader spectrum of activity than primaquine, targeting both liver and blood stages of malaria parasites. [, ] Tafenoquine is effective in preventing relapses of P. vivax and P. ovale malaria and offers causal prophylaxis against various Plasmodium species. [, ] It also exhibits gametocytocidal activity against P. falciparum. [, ]
Relevance: Like Bulaquine, Tafenoquine belongs to the 8-aminoquinoline class of antimalarials and demonstrates efficacy against both liver and blood stages of the parasite. [, ] Both are considered potential replacements for primaquine due to their improved safety and efficacy profiles. [, ]
α/β-Arteether
Compound Description: α/β-Arteether is a fast-acting blood schizonticidal antimalarial drug developed at the CSIR-Central Drug Research Institute (CDRI). [] It exhibits potent activity against multidrug-resistant strains of P. falciparum and can effectively control severe and complicated malaria cases. [] It also shows promising gametocytocidal activity against P. cynomolgi B, a parasite used in primate models of malaria. []
Relevance: While structurally distinct from Bulaquine, both compounds have been developed at CDRI and contribute to the fight against malaria. [] Bulaquine targets the liver stage and transmission stages of the parasite, while α/β-Arteether primarily acts on the blood stage. []
Dihydroartemisinin
Compound Description: Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a potent antimalarial compound isolated from the plant Artemisia annua. [] It acts as a fast-acting blood schizonticide and is effective against multidrug-resistant strains of P. falciparum. [] Dihydroartemisinin is often formulated with a partner drug, like piperaquine, as part of artemisinin-based combination therapies (ACTs). []
Relevance: Similar to the relationship between Bulaquine and α/β-Arteether, both Dihydroartemisinin and Bulaquine are tools in malaria control but target different stages of the parasite lifecycle. [] Dihydroartemisinin primarily acts on the blood stage, while Bulaquine targets the liver and transmission stages. []
Aablaquine
Compound Description: Aablaquine is a fixed-dose combination antimalarial drug comprising Bulaquine and chloroquine. [, ] It has demonstrated promising in vitro activity against Plasmodium berghei, inhibiting both parasite invasion and intracellular growth. []
Relevance: This combination drug directly incorporates Bulaquine with chloroquine, showcasing the potential of combining drugs with different mechanisms of action to enhance antimalarial efficacy. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bevenopran, also known as CB-5945, ADL-5945, MK-2402, OpRA III, is a peripherally selective μ- and δ-opioid receptor antagonist that was under development by Cubist Pharmaceuticals for the treatment of chronic opioid-induced constipation. It reached phase III clinical trials for this indication before being discontinued.
Bevantolol is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 14.79 nM in rat cortical membranes). It is selective for β1- over β2-ARs (Ki = 588.84 nM), as well as α2-ARs up to 100 μM, but is an antagonist of α1-ARs (Ki = 125.89 nM). Bevantolol inhibits low voltage-activated calcium currents (LVA-ICa) in dissociated rat ventro-medial hypothalamic neurons (IC50 = 40 μM). It inhibits norepinephrine-induced contraction of isolated rabbit thoracic aorta (pA2 = 4.77), isoprenaline-induced inotropic effects in isolated guinea pig right atria (pA2 = 7.74), and isoprenaline-induced relaxation of isolated guinea pig trachea (pA2 = 6.69). Bevantolol (250 mg/kg per day) prevents immobilization stress-induced increases in systolic blood pressure in a rat model of stress-induced hypertension. Bevantolol Hydrochloride is a beta-1 adrenoceptor antagonist that has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension.
Bexin-1 is an inhibitor of Munc13-4 membrane binding which targets the Munc13-4 C2 domain-membrane interface, and inhibits ionomycin-stimulated ANF-EGFP secretion.
EGT-1442 is a potent, selective sodium glucose co-transporter 2 (SGLT2) inhibitor with IC50 values of 5.6 µM and 2 nM for human SGLT1 and SGLT2, respectively. It produces a stable urinary excretion of glucose in rats and dogs with ED50 values of 0.38 and 0.09 mg/kg, respectively, and reduces HbA(1c) and blood glucose in db/db mice in a concentration dependent manner. Bexagliflozin, also known as EGT1442, is a potent and selective SGLT2 inhibitor, attenuates blood glucose and HbA(1c) levels in db/db mice and prolongs the survival of stroke-prone rats. The IC values for EGT1442 against human SGLT1 and SGLT2 are 5.6μM and 2nM, respectively. In normal rats and dogs a saturable urinary glucose excretion was produced with an ED of 0.38 and 0.09mg/kg, respectively. EGT1442 showed favorable properties both in vitro and in vivo and could be beneficial to the management of type 2 diabetic patients.
Potent RXR agonist (Ki values are 30.5, 16.4, 19.7, >1000 for RXRα, RXRβ, RXRγ and RAR respectively). Inhibits neurodegeneration and displays anticancer activity in vivo and in vitro. Blood-brain barrier permeable. Bexarotene is an agonist of retinoid X receptors (RXRs; EC50s = 28, 25, and 20 nM for RXRα, RXRβ, and RXRγ, respectively, in reporter assays). It is selective for RXRs over retinoic acid receptors (RARs; EC50s = >10 µM for RARα, RARβ, and RARγ). Bexarotene (10 µM) induces apoptosis in MJ, HuT 78, and HH cutaneous T cell lymphoma (CTCL) cells, as well as inhibits lung metastasis and angiogenesis in A549 and MDA-MB-231 mouse xenograft models when administered at a dose of 100 mg/kg per day. It reduces increased brain interstitial fluid levels of amyloid-β (1-40) (Aβ40) and Aβ42 in the APP/PS1 transgenic mouse model of Alzheimer’s disease. It also reduces viral load in the culture supernatant of Vero E6 cells infected with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2; EC90 = 9.4 µM) and inhibits SARS-CoV-2 replication in a plaque reduction assay (EC50 = 2.01 µM). Formulations containing bexarotene have been used in the treatment of CTCL. Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04) Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury. Bexarotene, also known as targretin or 3-methyl-ttneb, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Bexarotene is a drug which is used orally for the treatment of skin manifestations of cutaneous t-cell lymphoma (ctcl) in patients who are refractory to at least one prior systemic therapy. also used topically for the treatment of skin lesions in early (stage ia and ib) ctcl in patients who experience refractory or persistent disease with the use of other therapies or are intolerant of other therapies. Bexarotene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bexarotene has been detected in multiple biofluids, such as urine and blood. Within the cell, bexarotene is primarily located in the cytoplasm and membrane (predicted from logP).
1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(propan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.